molecular formula C18H17ClN2O3 B2608320 Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate CAS No. 1489235-24-6

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate

Cat. No. B2608320
CAS RN: 1489235-24-6
M. Wt: 344.8
InChI Key: BRMFNMYFPASLBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds, including Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, can undergo various chemical reactions. For instance, the non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds. This compound can be used to design drugs with target selectivity, leveraging the pyrrolidine ring’s ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule .

Biological Activity: Enzyme Inhibition

Researchers have utilized derivatives of pyrrolidine, such as Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, to create inhibitors for enzymes like carbonic anhydrases (CAs). These enzymes are involved in various diseases, and the compound’s ability to inhibit them can lead to potential treatments .

Structural Diversity: Stereogenicity and Binding

The stereogenicity of the pyrrolidine ring allows for different stereoisomers and spatial orientations of substituents, which can lead to diverse biological profiles of drug candidates. This compound’s structure can be modified to bind enantioselectively to proteins, offering a pathway to novel therapeutics .

Pharmacokinetics: ADME/Tox Optimization

Incorporating heteroatomic fragments like those in Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate into drug molecules can modify physicochemical parameters, leading to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .

Chemical Synthesis: Functionalization

The compound can be used as a precursor for further chemical synthesis, where functional groups can be added to the preformed pyrrolidine rings. This process is crucial for creating a variety of proline derivatives and other complex molecules .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate and similar compounds may continue to be of interest in the field of medicinal chemistry.

properties

IUPAC Name

benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-16-9-8-14(11-20-16)17(22)21-10-4-7-15(21)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMFNMYFPASLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate

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